3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole
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Overview
Description
3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the octahydropyrrolo[3,4-c]pyrrole core: This is typically done through a cyclization reaction, which may require specific catalysts and conditions.
Attachment of the benzoxazole moiety: This final step involves the coupling of the intermediate with a benzoxazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzoxazole moieties.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be explored for its interactions with various biomolecules, potentially leading to new insights into cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
In industry, the compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4,4′-Di-tert-butyl-2,2′-dipyridyl
Uniqueness
What sets 3-{5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain molecular targets or improved stability under various conditions.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)15-5-6-23-18(24-15)27-9-11-7-26(8-12(11)10-27)17(28)16-13-3-1-2-4-14(13)25-29-16/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTYQLIFRRBKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3CC4CN(CC4C3)C5=NC=CC(=N5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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